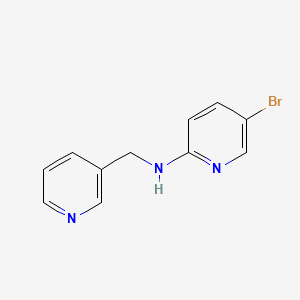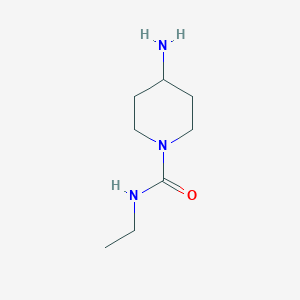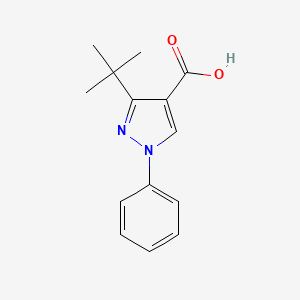![molecular formula C13H18N2 B1372704 cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole CAS No. 370879-92-8](/img/structure/B1372704.png)
cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole
Vue d'ensemble
Description
“Cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole” (BHPP) is a polycyclic nitrogen-containing compound that belongs to a class of compounds known as pyrrolopyrroles. It is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for BHPP is ethyl (3aR,6aR)-1-benzylhexahydropyrrolo [3,4-b]pyrrole-5 (1H)-carboxylate . The InChI code is 1S/C16H22N2O2/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3/t14-,15+/m0/s1 .Physical And Chemical Properties Analysis
BHPP is a white to yellow solid . The molecular weight is 274.36 . The storage temperature is +4C .Applications De Recherche Scientifique
Synthesis and Characterization
- cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole is utilized in the synthesis and characterization of complex molecular structures. For example, it is involved in the preparation of porphyrazinetetra- and hexathiolates, which are important for forming trinuclear metal complexes with potential applications in spectroscopic and electrochemical studies (Sibert et al., 1996).
Applications in Organic Electronics
- Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives, which include this compound, are promising materials for organic electronics. Their synthesis using niobium pentachloride as a catalyst demonstrates potential for optoelectronic applications (Martins et al., 2018).
Molecular Structure Analysis
- The compound has been analyzed for its molecular structure, where the pyrrolidine ring is cis-fused to the dihydropyran ring. This kind of structural analysis is crucial in understanding the physical properties of the molecule (Chinnakali et al., 2009).
Catalytic Applications
- In catalysis, this compound derivatives are used in the synthesis of ruthenium hydride compounds. These compounds demonstrate catalytic potential for alcohol aminations, showcasing the versatility of this molecule in catalytic processes (Li et al., 2019).
Photochemistry Studies
- The photochemistry of pyrrole derivatives, including this compound, has been explored. Studies on the UV-induced photochemistry of these molecules help in understanding their potential for various applications, such as in photodynamic therapy or as photo-switches (Giuliano et al., 2010).
Propriétés
IUPAC Name |
(3aR,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODPYENASSOOBD-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2[C@H]1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179988 | |
| Record name | rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
370879-92-8 | |
| Record name | rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370879-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)


![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)

